molecular formula C18H19N2NaO3S B13726264 sodium;5-methoxy-2-[(3-methoxy-2,4-dimethylphenyl)methylsulfinyl]benzimidazol-1-ide

sodium;5-methoxy-2-[(3-methoxy-2,4-dimethylphenyl)methylsulfinyl]benzimidazol-1-ide

Cat. No.: B13726264
M. Wt: 366.4 g/mol
InChI Key: NSKBOBBAZNQRSF-UHFFFAOYSA-N
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Description

Sodium;5-methoxy-2-[(3-methoxy-2,4-dimethylphenyl)methylsulfinyl]benzimidazol-1-ide is a chemical compound known for its applications in various scientific fields. It is a derivative of benzimidazole and contains a sulfinyl group, which contributes to its unique chemical properties. This compound is often used in research and industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;5-methoxy-2-[(3-methoxy-2,4-dimethylphenyl)methylsulfinyl]benzimidazol-1-ide typically involves the following steps:

    Formation of the benzimidazole core: This is achieved by reacting o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the sulfinyl group: The benzimidazole core is then reacted with a sulfoxide compound in the presence of an oxidizing agent to introduce the sulfinyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk synthesis of intermediates: Large quantities of o-phenylenediamine and carboxylic acid derivatives are synthesized.

    Continuous flow reactors: These reactors are used to ensure consistent reaction conditions and high yields.

    Purification: The final product is purified using techniques such as crystallization and chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Sodium;5-methoxy-2-[(3-methoxy-2,4-dimethylphenyl)methylsulfinyl]benzimidazol-1-ide undergoes various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.

    Reduction: The compound can be reduced to its corresponding sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Sodium;5-methoxy-2-[(3-methoxy-2,4-dimethylphenyl)methylsulfinyl]benzimidazol-1-ide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its proton pump inhibitory effects.

    Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of sodium;5-methoxy-2-[(3-methoxy-2,4-dimethylphenyl)methylsulfinyl]benzimidazol-1-ide involves its interaction with specific molecular targets:

    Proton Pump Inhibition: The compound inhibits the H+/K+ ATPase enzyme in the stomach lining, reducing gastric acid secretion.

    Molecular Targets: It binds to the cysteine residues on the proton pump, leading to its inactivation.

    Pathways Involved: The inhibition of the proton pump disrupts the acid secretion pathway, providing relief from conditions like gastroesophageal reflux disease (GERD) and peptic ulcers.

Comparison with Similar Compounds

Sodium;5-methoxy-2-[(3-methoxy-2,4-dimethylphenyl)methylsulfinyl]benzimidazol-1-ide can be compared with other similar compounds such as:

    Omeprazole: Another proton pump inhibitor with a similar mechanism of action but different chemical structure.

    Lansoprazole: Similar to omeprazole but with variations in its substituent groups, leading to different pharmacokinetic properties.

    Esomeprazole: The S-enantiomer of omeprazole, offering improved efficacy and reduced side effects.

These comparisons highlight the uniqueness of this compound in terms of its chemical structure and specific applications .

Properties

Molecular Formula

C18H19N2NaO3S

Molecular Weight

366.4 g/mol

IUPAC Name

sodium;5-methoxy-2-[(3-methoxy-2,4-dimethylphenyl)methylsulfinyl]benzimidazol-1-ide

InChI

InChI=1S/C18H19N2O3S.Na/c1-11-5-6-13(12(2)17(11)23-4)10-24(21)18-19-15-8-7-14(22-3)9-16(15)20-18;/h5-9H,10H2,1-4H3;/q-1;+1

InChI Key

NSKBOBBAZNQRSF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC)C)OC.[Na+]

Origin of Product

United States

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